Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-4-6-13(15)7-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRNFZFTUWABTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678311 | |
| Record name | tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221818-08-1 | |
| Record name | tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
In Vivo Formulation
For in vivo studies, the compound can be formulated by first preparing a DMSO master liquid. This involves dissolving the compound in DMSO, followed by the addition of other solvents like Corn oil or a combination of PEG300 and Tween 80 to enhance solubility and bioavailability. The process involves mixing and clarifying each step to ensure a clear solution before adding the next solvent.
DMSO Master Liquid Preparation:
- Dissolve the compound in DMSO to achieve the desired concentration.
- Ensure the solution is clear before proceeding.
-
- Add Corn oil to the DMSO master liquid.
- Mix thoroughly until the solution is clear.
Alternative Formulation with PEG300 and Tween 80:
- Add PEG300 to the DMSO master liquid and mix until clear.
- Add Tween 80 and mix until clear.
- Finally, add ddH2O and mix until the solution is clear.
Stock Solution Preparation
To prepare stock solutions, the compound can be dissolved in appropriate solvents based on its solubility. The table below provides guidance on preparing stock solutions of different concentrations.
| Amount of Compound (mg) | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 | 3.9319 | 0.7864 | 0.3932 |
| 5 | 19.6595 | 3.9319 | 1.9659 |
| 10 | 39.319 | 7.8638 | 3.9319 |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace functional groups attached to the spiro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is primarily investigated for its pharmacological properties. Its structural features suggest potential activity as a drug candidate due to its ability to interact with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with spirocyclic structures can exhibit anticancer properties. The unique configuration of this compound may enhance its binding affinity to cancer cell receptors, thus inhibiting tumor growth. Preliminary in vitro assays have shown promising results in cell lines, warranting further investigation into its mechanism of action and potential as an anticancer agent .
Neuroprotective Effects
Research has suggested that diazaspiro compounds can possess neuroprotective effects. The ability of this compound to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to evaluate its efficacy in animal models of neurodegeneration .
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various synthetic transformations that can lead to the development of more complex molecules.
Synthesis of Novel Compounds
The compound can be utilized as a building block for synthesizing other bioactive molecules. Its reactivity under various conditions makes it suitable for creating derivatives that may have enhanced biological activities or improved pharmacokinetic properties .
Catalysis
In synthetic chemistry, this compound has been explored as a catalyst or co-catalyst in certain reactions, particularly in the formation of carbon-carbon bonds. Its ability to stabilize transition states can facilitate reactions under milder conditions, improving yields and selectivity .
Material Science
The compound's unique structural characteristics also lend themselves to applications in material science.
Polymer Chemistry
Research indicates that spirocyclic compounds can serve as monomers or cross-linking agents in polymer synthesis. This compound could potentially enhance the mechanical properties and thermal stability of polymers when incorporated into polymer matrices .
Coatings and Adhesives
Due to its chemical stability and reactivity, this compound could be utilized in formulating advanced coatings and adhesives that require specific performance characteristics under various environmental conditions .
Biological Activity
Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate (CAS Number: 1221818-08-1) is a compound with notable biological activities that have been explored in various studies. This article summarizes the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₃H₂₂N₂O₃
- Molecular Weight : 254.32 g/mol
- Boiling Point : Approximately 424.9°C at 760 mmHg
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects on several cancer cell lines, including prostate (DU145), breast (MCF-7), and liver (HepG2) cancer cells. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation via modulation of signaling pathways related to cell survival and apoptosis .
- Neuroprotective Effects : Research has shown that this compound may possess neuroprotective properties by influencing autophagy and lysosomal functions in neurons. It has been suggested that it alters lysosome positioning and enhances autophagic flux, which could be beneficial in neurodegenerative diseases .
- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thereby suggesting its utility in treating inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | DU145 | 40.1 ± 7.9 | Induction of apoptosis, inhibition of proliferation |
| MCF-7 | 27.05 ± 3.9 | Modulation of survival signaling | |
| Neuroprotection | Neuronal cultures | Not specified | Alteration of lysosomal function |
| Anti-inflammatory | Macrophage model | Not specified | Inhibition of cytokine release |
Research Findings
Several studies have focused on the synthesis and biological evaluation of related spiro compounds, providing insights into structure-activity relationships (SAR):
- SAR Studies : Variations in substituents on the diazaspiro framework significantly influence the biological activity of these compounds. For instance, modifications at specific positions can enhance anticancer potency or improve neuroprotective effects .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth and inflammation, showing promising results that warrant further investigation .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1221818-08-1
- Molecular Formula : C₁₃H₂₂N₂O₃
- Molecular Weight : 254.33 g/mol
- Structure : Features a spiro[4.5]decane core with two nitrogen atoms at positions 2 and 6, a ketone group at position 1, and a tert-butyl carboxylate at position 6 .
Physicochemical Properties :
Applications :
Primarily used as a molecular building block in pharmaceutical and organic synthesis, particularly for constructing spirocyclic frameworks in drug discovery .
Structural Similarities and Differences
The compound belongs to a class of spirocyclic diazaspiro carboxylates , which vary in ring size, substituent positions, and functional groups. Key comparisons include:
Table 1: Structural Comparison of Selected Spirocyclic Compounds
Key Observations :
Spiro Ring Variations: The target compound and CAS 923009-50-1 share the same spiro[4.5]decane core but differ in nitrogen positions (2,6 vs. 2,7), affecting hydrogen-bonding patterns and reactivity .
Functional Group Impact: The 1-oxo group in the target compound increases electrophilicity at the spiro carbon, making it more reactive in nucleophilic additions compared to non-oxo analogs like CAS 960294-16-0 . Benzyl substituents (e.g., CAS 623943-75-9) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Commercial and Industrial Relevance
- Suppliers : The target compound is available from 15+ suppliers in China, the US, and Europe, with prices influenced by purity (typically ≥95%) and batch size .
- Competitors: Analogues like CAS 1194376-44-7 (6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) are marketed for niche applications in peptide mimetics, highlighting the demand for tailored spirocyclic systems .
Q & A
Q. Table 1: Key Safety Parameters
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | 2–8°C | |
| Incompatible Materials | Strong oxidizers, ignition sources | |
| Decomposition Products | CO, nitrogen oxides (under fire) |
Basic: What experimental strategies optimize the synthesis of this compound?
Methodological Answer:
- Reaction Conditions: Use catalysts like DMAP or DCC for carboxylate coupling. Monitor temperature (e.g., 0–25°C) to avoid side reactions .
- Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures .
- Characterization: Validate purity via HPLC (>95%) and confirm structure using H/C NMR and HRMS .
Advanced: How can researchers resolve contradictions in literature regarding the compound’s stability under varying pH conditions?
Methodological Answer:
- Controlled Stability Studies: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C. Monitor degradation kinetics via UV-Vis or LC-MS .
- Data Analysis: Compare half-life () across pH ranges. Use Arrhenius plots to extrapolate stability at other temperatures .
- Mitigation Strategies: Adjust formulation pH to 6–8 for maximal stability, and avoid prolonged exposure to acidic/basic conditions .
Q. Table 2: Stability Data for Analogous Compounds
| Condition | Observation | Source |
|---|---|---|
| pH < 4 | Rapid hydrolysis (30% in 24h) | |
| pH 7–8 (25°C) | Stable (>90% retention in 7 days) |
Advanced: What mechanistic approaches elucidate degradation pathways under thermal stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure mass loss at 10°C/min increments to identify decomposition thresholds (e.g., >150°C) .
- Degradation Product Identification: Use GC-MS or FTIR to detect volatile products (e.g., CO, nitrogen oxides) .
- Kinetic Modeling: Apply the Flynn-Wall-Ozawa method to calculate activation energy () and predict shelf-life .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) for purity assessment .
- Spectroscopic Analysis:
Advanced: How can conflicting data on the compound’s mutagenic potential be addressed?
Methodological Answer:
- In Vitro Assays: Conduct Ames tests (with/without metabolic activation) using Salmonella typhimurium strains TA98/TA100 .
- Dose-Response Analysis: Compare cytotoxicity (MTT assay) and genotoxicity (Comet assay) thresholds. Use positive controls (e.g., ethyl methanesulfonate) for validation .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Solvent Screening: Test mixtures like ethyl acetate/hexane (1:3), dichloromethane/pentane, or ethanol/water. Optimize for crystal yield and purity .
- Crystallization Monitoring: Use polarized light microscopy to assess crystal morphology and exclude polymorphic forms .
Advanced: What computational methods predict the compound’s reactivity in novel synthetic routes?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
